molecular formula C19H14N2O3 B391732 N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide CAS No. 304868-11-9

N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide

Cat. No.: B391732
CAS No.: 304868-11-9
M. Wt: 318.3g/mol
InChI Key: ZUUWUFTYGYTLAT-UDWIEESQSA-N
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Description

N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a fluorene backbone, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of furan-2-carbaldehyde with 9-hydroxyfluorene-9-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase enzymes .

Comparison with Similar Compounds

N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a furan ring with a fluorene backbone, which imparts distinct electronic and steric properties, making it valuable for various research and industrial applications.

Properties

CAS No.

304868-11-9

Molecular Formula

C19H14N2O3

Molecular Weight

318.3g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide

InChI

InChI=1S/C19H14N2O3/c22-18(21-20-12-13-6-5-11-24-13)19(23)16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,23H,(H,21,22)/b20-12+

InChI Key

ZUUWUFTYGYTLAT-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)N/N=C/C4=CC=CO4)O

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=CC=CO4)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=CC=CO4)O

solubility

35.4 [ug/mL]

Origin of Product

United States

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